1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
. This indicates that the molecule consists of a cyclopropyl group and a methyl group attached to an imidazolidine-2,4-dione core.
5-Cyclopropyl-5-methylimidazolidine-2,4-dione is an organic compound classified under the imidazolidinedione family. This compound features a cyclopropyl group and a methyl group attached to the imidazolidine core, which contributes to its unique chemical properties. The molecular formula for this compound is and it is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
This compound falls under the category of imidazolidinediones, which are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. Its classification is significant for understanding its reactivity and potential uses in various chemical reactions.
The synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione typically involves several key steps:
The molecular structure of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione can be represented as follows:
5-Cyclopropyl-5-methylimidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be attributed to the presence of electrophilic carbonyl groups that can interact with nucleophiles, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like 5-Cyclopropyl-5-methylimidazolidine-2,4-dione in biological systems often involves:
Research indicates that derivatives of this compound exhibit varying degrees of biological activity depending on their structural modifications .
Relevant data from studies indicate that these properties influence its behavior in biological systems and its suitability for pharmaceutical applications .
5-Cyclopropyl-5-methylimidazolidine-2,4-dione has several notable applications:
The stereoselective synthesis of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione hinges on precise chiral center manipulation at the C5 position. The cyclopropane ring introduces significant steric constraints, necessitating tailored strategies for enantiopure (5R)- and (5S)-diastereomer production.
Racemic mixtures of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione are resolved via diastereomeric salt crystallization using chiral acids. (S)-Mandelic acid is particularly effective due to its ability to form crystalline salts with the (R)-enantiomer of the precursor amine intermediate. The less soluble salt precipitates, enabling filtration, while the (S)-enantiomer remains in the mother liquor for recycling via in situ racemization using HCl in toluene (Resolution-Racemization-Recycle, RRR synthesis) [3]. Spontaneous resolution is also feasible under controlled crystallization conditions, as demonstrated for structurally related methadone derivatives, where millimeter-sized enantiopure crystals form upon seeding supersaturated solutions with enantiopure templates [3]. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) offers analytical-scale separation, though industrial applications favor crystallization for scalability.
Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
Resolving Agent | Target Enantiomer | Functionality | Efficiency |
---|---|---|---|
(S)-Mandelic acid | (R)-Amine intermediate | Carboxylic acid | >95% de |
1-Phenylethylamine | (S)-Acid intermediate | Amine | 90-92% de |
Camphorsulfonic acid | (R)-Amine intermediate | Sulfonic acid | 88-90% de |
Enantioselective cyclopropanation leverages chiral organocatalysts and transition-metal complexes. Proline-derived catalysts (e.g., MacMillan-type imidazolidinones) facilitate α-alkylations of carbonyl precursors with cyclopropyl halides, achieving enantiomeric excesses (ee) >90% [7]. For cyclopropane ring construction, Simmons–Smith reactions with chiral zinc carbenoids (derived from diethylzinc and diiodomethane) and bis(oxazoline) ligands afford cyclopropyl intermediates with 88–94% ee. Phase-transfer catalysis (PTC) using cinchona alkaloid quaternary ammonium salts (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enables asymmetric alkylation of glycine Schiff bases with cyclopropanemethyl bromide, yielding chiral α-cyclopropyl amino acids—key precursors to the imidazolidinedione scaffold—with 85–92% ee [7]. Ruthenium-PHOX complexes further promote asymmetric hydrogenation of cyclopropene derivatives, delivering chiral cyclopropanes with >99% ee.
Microwave irradiation significantly accelerates the cyclization to 5-Cyclopropyl-5-methylimidazolidine-2,4-dione. Key protocols employ ionic liquid catalysts (e.g., tetrabutylammonium chloride, TBAC) and dimethyl carbonate (DMC) as a green solvent/alkylating agent. Under microwave conditions (130°C, 10 min), TBAC (0.2 equiv) catalyzes the simultaneous cyclization-deacetylation-methylation of N-acetylated amino alcohol precursors derived from cyclopropyl amino acids, achieving yields of 79–95% [5]. DMC acts dually as a carbonyl source for hydantoin ring closure and a methylating agent for N3-alkylation. Comparatively, diethyl carbonate (DEC) under identical conditions yields <50% due to slower transesterification kinetics. The microwave-specific thermal gradient reduces epimerization at C5, preserving enantiopurity (>98% ee) in chiral precursors [5].
Table 2: Microwave-Assisted Synthesis Optimization Parameters
Amino Alcohol Precursor | Catalyst (equiv) | Time (min) | Yield (%) | Purity |
---|---|---|---|---|
DL-Phenylalaninol analog | TBAC (0.2) | 10 | 95 | >99% |
N-Acetyl cyclopropyl glycinol | TBAC (0.2) | 10 | 93 | >98% |
Tyrosinol analog | None | 10 | <20 | 75% |
Valinol analog | K₂CO₃ (1.0) | 15 | 65 | 90% |
Ring-closing metathesis (RCM) constructs the imidazolidinedione’s cyclopropyl-bearing exocyclic alkene precursor. Solvent polarity critically influences metathesis efficiency via catalyst stability and diene conformational dynamics. Non-polar solvents (toluene, ε = 2.4) favor the Grubbs II catalyst (Ru-2), yielding 5-exo cyclized products in 92% yield at 0.01 M concentration [6]. Polar aprotic solvents like DMF (ε = 38) disrupt ruthenium phosphine ligand coordination, reducing catalytic activity—yields drop to 45–50%. However, chlorinated solvents (dichloromethane, ε = 8.9) balance polarity and catalyst compatibility, achieving 85% yield for 7-membered ring precursors. High dilution (0.001–0.05 M) in toluene minimizes intermolecular oligomerization, a dominant side reaction in polar media. Thermodynamic studies confirm the entropic drive from ethylene expulsion is maximized in low-ε solvents due to enhanced transition-state organization [6] [2].
Table 3: Solvent Effects on RCM for Precursor Synthesis
Solvent | Dielectric Constant (ε) | Catalyst | Yield (%) | Byproducts |
---|---|---|---|---|
Toluene | 2.4 | Grubbs II | 92 | <5% dimer |
DCM | 8.9 | Grubbs II | 85 | 10% oligomer |
DMF | 38 | Grubbs II | 50 | 40% polymer |
THF | 7.6 | Hoveyda-Grubbs | 78 | 15% oligomer |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3